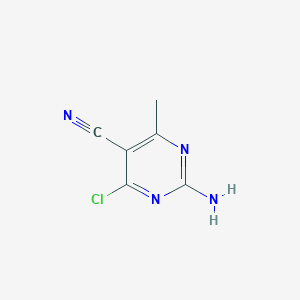

2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile

Descripción general

Descripción

2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile is a heterocyclic compound with the molecular formula C6H4ClN3 It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chloro-6-methylpyrimidine with a cyanating agent such as cyanogen bromide or sodium cyanide. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents like ethanol or methanol.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of 2-amino-4-substituted-6-methylpyrimidine-5-carbonitrile derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of corresponding amines.

Aplicaciones Científicas De Investigación

Active Pharmaceutical Ingredients

ACMP serves as a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Notably, it has been utilized in the development of:

- Anticancer Medications : Research has indicated that derivatives of ACMP exhibit potential anticancer properties. For instance, studies have shown that certain pyrimidine derivatives, including those containing ACMP, can inhibit cancer cell proliferation effectively .

- Diabetes Treatments : ACMP is involved in synthesizing compounds aimed at managing diabetes. Its derivatives have been reported to interact with biological pathways relevant to glucose metabolism, demonstrating promising results in preclinical trials .

Anti-inflammatory Agents

Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including those derived from ACMP. These compounds have shown significant inhibition of cyclooxygenase-2 (COX-2) activity, which is crucial for the development of anti-inflammatory drugs. The IC50 values for some derivatives were comparable to established anti-inflammatory medications like celecoxib .

Herbicides

ACMP is extensively used in the agricultural sector as an intermediate for synthesizing herbicides. Its derivatives are particularly effective due to their ability to inhibit specific biochemical pathways in plants:

- Sulfonylurea Herbicides : ACMP is reacted with sulfonyl isocyanates to produce various sulfonylurea herbicides, which are known for their effectiveness against a broad spectrum of weeds while being environmentally friendly .

Chemical Characteristics

The chemical formula for 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile is . It typically appears as a white to off-white crystalline powder with a melting point range of 183–186 °C and is soluble in organic solvents like acetic acid but insoluble in water .

Synthesis and Evaluation of Anticancer Compounds

A study published in the Egyptian Journal of Chemistry detailed the synthesis of pyrimidine derivatives from ACMP and their evaluation against cancer cell lines. The results indicated that certain modifications enhanced their anticancer activity significantly, paving the way for new therapeutic strategies .

Development of New Herbicides

Research conducted on the synthesis of novel herbicides utilizing ACMP demonstrated its effectiveness in controlling resistant weed species. Field trials showed that these herbicides provided superior control compared to traditional options, highlighting the importance of ACMP in modern agriculture .

Mecanismo De Acción

The mechanism of action of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as a nitrification inhibitor by interfering with the enzymes involved in the nitrogen cycle . The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity and affecting various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-4-chloro-6-methylpyrimidine: Lacks the carbonitrile group but shares similar reactivity and applications.

2-Amino-4,6-dichloropyrimidine:

2-Amino-4,6-dimethoxypyrimidine: Contains methoxy groups instead of chlorine, affecting its chemical properties and uses.

Uniqueness

2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile is unique due to the presence of both the amino and carbonitrile groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Actividad Biológica

2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile is a pyrimidine derivative characterized by the presence of an amino group, a chlorine atom, and a carbonitrile group. This unique structure endows it with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 188.01 g/mol. The presence of both amino and carbonitrile groups contributes to its reactivity and potential biological applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and molecular targets:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, particularly those involved in inflammatory responses and cancer cell proliferation.

- Nitrification Inhibition : It acts as a nitrification inhibitor by interfering with enzymes in the nitrogen cycle, which can have implications in agricultural applications.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds related to this structure have shown efficacy against various bacterial strains by inhibiting dihydrofolate reductase, an enzyme critical for DNA synthesis in bacteria.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. It has demonstrated significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . The structure-activity relationship (SAR) indicates that electron-releasing substituents enhance this activity.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies have shown that it can induce necrosis in certain cancer cell lines while exhibiting minimal cytotoxicity towards normal cells . This selectivity is crucial for developing targeted cancer therapies.

Case Studies

Research Developments

Ongoing research continues to explore the synthesis and modification of this compound derivatives to enhance their biological activities. Recent developments include:

- Synthesis Improvements : New synthetic routes have been established to create more potent analogs with improved pharmacokinetic properties .

- Dual Inhibitors : Compounds combining the pyrimidine structure with other pharmacophores are being developed to target multiple pathways simultaneously, particularly in cancer therapy .

Propiedades

IUPAC Name |

2-amino-4-chloro-6-methylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-3-4(2-8)5(7)11-6(9)10-3/h1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGYLQNXUJUMKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801227714 | |

| Record name | 2-Amino-4-chloro-6-methyl-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801227714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99586-66-0 | |

| Record name | 2-Amino-4-chloro-6-methyl-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99586-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-chloro-6-methyl-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801227714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.